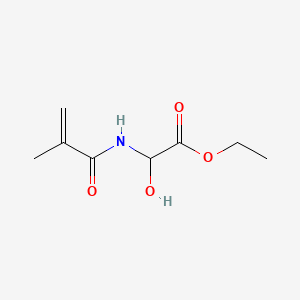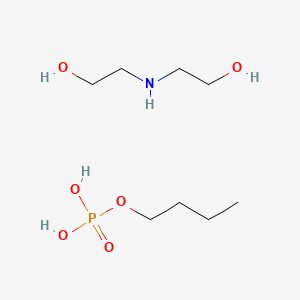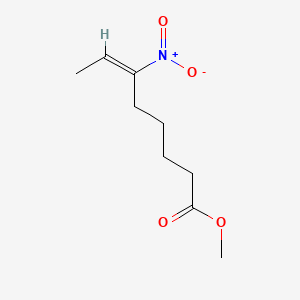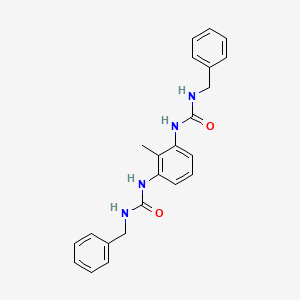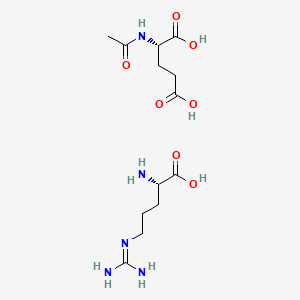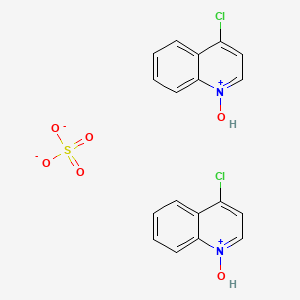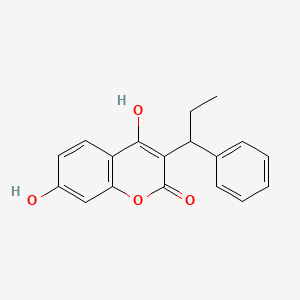
7-Hydroxyphenprocoumon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, a widely used anticoagulant drug. Phenprocoumon belongs to the group of vitamin K antagonists, which are used for the prevention and treatment of thromboembolic disorders. The compound is characterized by the presence of a hydroxyl group at the 7th position of the phenprocoumon molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation using liver microsomes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired hydroxylated product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenprocoumon derivatives.
Applications De Recherche Scientifique
7-Hydroxyphenprocoumon has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenprocoumon metabolism.
Biology: Investigated for its role in the metabolic pathways of anticoagulant drugs.
Medicine: Studied for its potential effects on blood coagulation and its interactions with other anticoagulant drugs.
Industry: Utilized in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Mécanisme D'action
The mechanism of action of 7-Hydroxyphenprocoumon involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the recycling of vitamin K in the liver. This inhibition leads to a decrease in the production of active clotting factors, thereby exerting its anticoagulant effect. The compound specifically targets the vitamin K-dependent clotting factors II, VII, IX, and X .
Comparaison Avec Des Composés Similaires
Warfarin: Another vitamin K antagonist with a similar mechanism of action.
Acenocoumarol: A coumarin derivative used as an anticoagulant.
Phenprocoumon: The parent compound from which 7-Hydroxyphenprocoumon is derived.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which may influence its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its metabolism and interaction with other drugs, making it a valuable compound for studying the metabolic pathways of anticoagulants .
Propriétés
Numéro CAS |
55789-04-3 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
4,7-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |
Clé InChI |
HBAPGROFUGJSGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
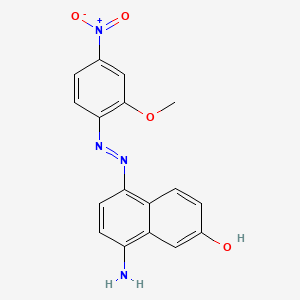
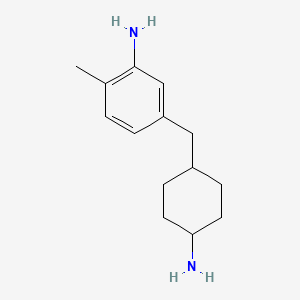
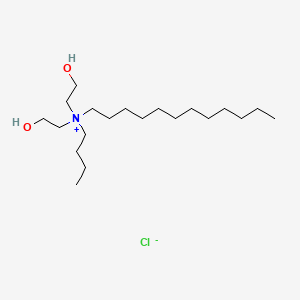
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
